BenchChemオンラインストアへようこそ!

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Lipophilicity clogP Steric bulk

This hybrid small molecule combines a 1,2,3,4-tetrahydroisoquinoline (THIQ) core with a 5-tert-butyl-1,3,4-thiadiazole moiety via an N-linkage, creating a unique scaffold distinct from fused or carboxamide-linked analogs. The tert-butyl group imparts elevated lipophilicity (clogP ~4.0–4.5), making it ideal for matched molecular pair studies on permeability, metabolic stability, and nonspecific binding. As a topology control, it resolves whether fused ring systems are essential for PNMT inhibition—a critical SAR question unanswered in existing literature. Procure this compound to diversify your screening library with a chemotype that offers novel biological activity potential.

Molecular Formula C15H19N3S
Molecular Weight 273.4 g/mol
CAS No. 2640956-87-0
Cat. No. B6432358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
CAS2640956-87-0
Molecular FormulaC15H19N3S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(S1)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C15H19N3S/c1-15(2,3)13-16-17-14(19-13)18-9-8-11-6-4-5-7-12(11)10-18/h4-7H,8-10H2,1-3H3
InChIKeyBMXRISBWNHRWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 2640956-87-0): Structural Class and Core Characteristics for Research Procurement


2-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 2640956-87-0) is a hybrid small molecule combining a 1,2,3,4-tetrahydroisoquinoline (THIQ) core with a 5-tert-butyl-1,3,4-thiadiazole moiety linked through the thiadiazole 2-position . This N-linked architecture distinguishes it from ring-fused thiadiazolo-isoquinolines that have been studied as phenylethanolamine N-methyltransferase (PNMT) inhibitors [1]. The tert-butyl substituent on the thiadiazole ring imparts significant steric bulk and lipophilicity, while the THIQ scaffold is a privileged structure in medicinal chemistry, commonly explored for central nervous system and cardiovascular targets. The compound is currently offered primarily as a research chemical and screening building block by specialty chemical suppliers, and targeted primary literature containing quantitative comparative data for this exact structure is extremely limited.

Why 2-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic In-Class Analogs


The structural elements of this compound—the tert-butyl thiadiazole N-linked to the THIQ nitrogen—create a unique pharmacophoric profile that cannot be replicated by simple substitution with other thiadiazole or isoquinoline derivatives. The tert-butyl group on the 1,3,4-thiadiazole significantly alters lipophilicity (clogP) and steric environment compared to methyl- or unsubstituted thiadiazole analogs, directly impacting membrane permeability and target binding . Furthermore, the N-linkage topology differs fundamentally from the C-linked or carboxamide-linked thiadiazole-THIQ hybrids that dominate the patent literature, meaning that structure-activity relationships (SAR) established for those series do not transfer predictably to this scaffold [1]. Fused thiadiazolo-isoquinolines such as SK&F 86607, while potent PNMT inhibitors, possess a completely different ring connectivity and electronic distribution, making them poor surrogates for SAR exploration around this N-linked chemotype [1]. Procurement of a close analog without systematic comparative data therefore risks misleading biological interpretation and wasted screening resources.

Quantitative Differentiation Evidence for 2-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 2640956-87-0) Versus Closest Analogs


Lipophilicity and Steric Bulk Differentiation: 5-tert-Butyl vs. 5-Methyl Thiadiazole Analogs

The 5-tert-butyl substituent on the 1,3,4-thiadiazole ring of the target compound provides substantially greater lipophilicity and steric bulk than the 5-methyl analog (e.g., 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline, which is offered commercially as a research chemical). The tert-butyl group typically increases calculated logP (clogP) by approximately 1.0–1.5 log units relative to a methyl substituent at the same position, based on fragment-based clogP contribution differences [1]. This translates to a predicted 10- to 30-fold increase in octanol-water partition coefficient, which can significantly alter membrane permeability and non-specific protein binding profiles. No direct head-to-head experimental logP or permeability data for this specific compound pair were identified in the open primary literature; this evidence is classified as class-level inference based on well-established physicochemical principles.

Lipophilicity clogP Steric bulk Membrane permeability Medicinal chemistry

Structural Topology Differentiation: N-Linked vs. Carboxamide-Linked Thiadiazole-THIQ Hybrids

The target compound features a direct N-linkage between the tetrahydroisoquinoline nitrogen and the 2-position of the 1,3,4-thiadiazole ring. This contrasts sharply with the more common carboxamide-linked analogs (e.g., N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide derivatives) found in patent literature . The N-linkage eliminates the amide bond, reducing the number of hydrogen bond donors/acceptors by one each, and alters the conformational landscape—the thiadiazole ring in the target compound can rotate more freely around the N–C bond compared to the restricted geometry of an amide. While no direct binding or functional assay comparisons are published, the difference in hydrogen bonding capacity (donor count: target = 0 vs. carboxamide analog = 1; acceptor count: target = 3 vs. carboxamide analog = 4) is expected to alter interactions with biological targets that rely on specific H-bond networks.

Scaffold topology N-linkage Carboxamide Conformational flexibility Target engagement

Pharmacophore Divergence from Fused Thiadiazolo-isoquinoline PNMT Inhibitors

The only well-characterized thiadiazole-isoquinoline class in primary literature is the fused thiadiazolo-isoquinoline series (e.g., SK&F 86607, IC50 comparable to 7,8-dichloro-THIQ at ~0.1–1 µM against rabbit adrenal PNMT) [1]. These compounds possess the thiadiazole ring fused at the 7,8-position of the THIQ core, creating a rigid, planar tricyclic system. In contrast, the target compound has an N-linked thiadiazole that is not conformationally constrained by ring fusion, resulting in a fundamentally different molecular shape and electrostatic surface. The fused series SAR showed that 5-chloro substitution abolished potency, while the unsubstituted fused thiadiazole was highly active [1]. The target compound's 5-tert-butyl group occupies a region of space that is not accessible in the fused series and is therefore not covered by that SAR. No PNMT or other enzyme inhibition data have been reported for the N-linked thiadiazole-THIQ chemotype.

PNMT inhibition Fused heterocycle N-linked architecture Enzyme inhibition SAR divergence

Recommended Application Scenarios for 2-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline Based on Available Evidence


Scaffold-Hopping Library Design: Exploring N-Linked Thiadiazole-THIQ Chemical Space

The N-linked thiadiazole-THIQ topology of this compound represents a scaffold distinct from both fused thiadiazolo-isoquinolines and carboxamide-linked analogs. Medicinal chemistry groups seeking to diversify their screening libraries with novel chemotypes can use this compound as a core scaffold for parallel synthesis, leveraging the tert-butyl group's lipophilicity to modulate physicochemical properties. The absence of published SAR for this exact connectivity means that new biological activities may be discovered that are inaccessible to the more heavily explored fused and amide-linked series [1].

Physicochemical Probe for Membrane Permeability Studies

With a predicted clogP in the 4.0–4.5 range, this compound sits at the upper boundary of drug-like lipophilicity and can serve as a tool compound for evaluating the impact of high lipophilicity on membrane permeability, non-specific binding, and cellular accumulation in THIQ-based series. Comparative studies against the 5-methyl analog (predicted clogP ~2.8–3.3) can quantify the contribution of the tert-butyl group to permeability and metabolic stability in a matched molecular pair design [1].

Negative Control for Fused Thiadiazolo-isoquinoline PNMT Inhibitor Assays

Because the target compound shares the thiadiazole and THIQ substructures but lacks the rigid fused topology of known PNMT inhibitors such as SK&F 86607, it can function as a topology control in enzyme inhibition assays. Testing this compound alongside fused thiadiazolo-isoquinolines would reveal whether the fused ring system is essential for PNMT inhibition or whether an N-linked thiadiazole can also engage the active site—a key SAR question not yet addressed in the literature [2].

Quote Request

Request a Quote for 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.